molecular formula C22H25OPS B7556741 7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one

7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No. B7556741
M. Wt: 368.5 g/mol
InChI Key: ZXOHMKNFALKICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DPPM and is used as a ligand in organometallic chemistry. DPPM is a chiral molecule that has a bicyclic structure with a phosphine and a thioether group attached to it.

Mechanism of Action

The mechanism of action of DPPM as a ligand involves the coordination of the phosphine and thioether groups with the metal center. This coordination stabilizes the metal center and enhances its reactivity. The chiral nature of DPPM also allows for the formation of enantioselective complexes, which are useful in asymmetric catalysis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DPPM. However, studies have shown that DPPM and its metal complexes have low toxicity and are biocompatible. This makes them suitable for use in biological applications, such as drug delivery and imaging.

Advantages and Limitations for Lab Experiments

The advantages of using DPPM as a ligand in organometallic chemistry include its chiral nature, which allows for the formation of enantioselective complexes, and its ability to stabilize metal centers and enhance their reactivity. The limitations of using DPPM include its high cost and limited availability.

Future Directions

There are several future directions for research involving DPPM. These include the development of new synthetic methods for DPPM and its metal complexes, the exploration of its potential applications in biological systems, and the investigation of its potential as a catalyst for new reactions. Additionally, the use of DPPM in the development of new materials, such as polymers and nanoparticles, is an area of active research.
In conclusion, DPPM is a promising compound with potential applications in various fields of research. Its unique structure and properties make it a valuable ligand in organometallic chemistry, and its low toxicity and biocompatibility make it suitable for use in biological applications. Further research is needed to fully explore the potential of DPPM and its metal complexes.

Synthesis Methods

The synthesis of DPPM involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with diphenylphosphine followed by the reaction of the resulting product with methyl mercaptan. The reaction yields DPPM as a white crystalline powder.

Scientific Research Applications

DPPM is commonly used as a ligand in organometallic chemistry. It can form complexes with various transition metals, including palladium, platinum, and rhodium. These complexes have been used in various catalytic reactions, including Suzuki, Heck, and Sonogashira coupling reactions. DPPM has also been used in the synthesis of various natural products, including alkaloids and terpenes.

properties

IUPAC Name

7-(diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25OPS/c1-21-14-13-17(15-20(21)23)22(21,2)16-24(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOHMKNFALKICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(C)CP(=S)(C3=CC=CC=C3)C4=CC=CC=C4)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25OPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one

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